Sodium capryl lactylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Sodium capryl lactylate is a multifunctional ingredient commonly used in personal care and cosmetic products. It is known for its gentle cleansing and antimicrobial properties, making it a popular choice in formulations aimed at being both effective and mild on the skin. This compound is derived from the combination of fatty acids, such as caprylic acid, with lactic acid, resulting in a biodegradable and skin-friendly emulsifier and surfactant .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Sodium capryl lactylate is synthesized through the esterification of lactic acid with caprylic acid. The reaction typically involves heating the fatty acid and lactic acid together in the presence of a catalyst, such as sulfuric acid, to promote ester bond formation. The reaction is carried out at elevated temperatures to ensure complete esterification .

Industrial Production Methods: In industrial settings, the production of this compound involves the same esterification process but on a larger scale. The reactants are combined in large reactors, and the reaction conditions are carefully controlled to optimize yield and purity. The resulting product is then neutralized with sodium hydroxide to form the sodium salt of the ester .

Analyse Chemischer Reaktionen

Types of Reactions: Sodium capryl lactylate primarily undergoes hydrolysis and saponification reactions. Hydrolysis occurs when the compound is exposed to water, breaking the ester bond and releasing lactic acid and caprylic acid. Saponification involves the reaction of the ester with a strong base, such as sodium hydroxide, to form soap and glycerol .

Common Reagents and Conditions:

Hydrolysis: Water, acidic or basic conditions.

Saponification: Sodium hydroxide, heat.

Major Products Formed:

Hydrolysis: Lactic acid and caprylic acid.

Saponification: Soap (sodium caprylate) and glycerol.

Wissenschaftliche Forschungsanwendungen

Cosmetic and Personal Care Applications

Sodium capryl lactylate serves multiple roles in cosmetic formulations:

- Emulsifier : It helps stabilize oil-in-water emulsions, ensuring that ingredients do not separate.

- Skin Conditioning Agent : Enhances skin feel and moisturization.

- Thickener : Contributes to the viscosity of formulations.

- Antimicrobial Properties : Effective against a broad spectrum of microorganisms, making it beneficial for products targeting acne and dandruff .

Table 1: Cosmetic Applications of this compound

| Application Type | Function | Example Products |

|---|---|---|

| Skin Care | Emulsifier, Antimicrobial | Moisturizers, Anti-acne creams |

| Hair Care | Conditioning Agent | Shampoos, Conditioners |

| Baby Care | Gentle Cleansing | Baby shampoos, Bath products |

Food Industry Applications

In the food sector, this compound acts as an emulsifier and conditioning agent. Its ability to stabilize emulsions makes it suitable for various food products, enhancing texture and shelf life .

Table 2: Food Industry Applications

| Application Type | Function | Example Products |

|---|---|---|

| Emulsifier | Stabilizes mixtures | Dressings, Sauces |

| Conditioning Agent | Improves texture | Baked goods |

Pharmaceutical Applications

This compound has shown potential in pharmaceutical formulations due to its membrane-disruptive properties. Studies indicate it can enhance drug delivery systems by improving the solubility of active ingredients .

Case Study: Antibacterial Activity

Research has demonstrated that sodium lauroyl lactylate (a related compound) exhibits significant antibacterial activity against pathogens like Clostridium perfringens, making it a candidate for use in veterinary medicine and potentially in human applications .

Safety and Regulatory Status

This compound has been evaluated for safety in cosmetic use. It was found to be non-genotoxic and classified as a weak to moderate sensitizer based on local lymph node assay results . The compound's safety profile supports its widespread use in personal care products.

Table 3: Safety Assessment Summary

| Parameter | Result |

|---|---|

| Genotoxicity | Non-genotoxic |

| Skin Sensitization | Weak to moderate sensitizer |

| Safety in Cosmetics | Approved for use |

Wirkmechanismus

Sodium capryl lactylate exerts its effects primarily through its surfactant properties. It reduces the surface tension between water and oil phases, allowing for the formation of stable emulsions. Additionally, its antimicrobial activity is attributed to its ability to disrupt microbial cell membranes, leading to cell lysis and death. The compound targets the lipid bilayer of microbial cells, causing increased permeability and leakage of cellular contents .

Vergleich Mit ähnlichen Verbindungen

- Sodium lauroyl lactylate

- Sodium stearoyl lactylate

- Sodium cocoyl lactylate

Comparison: Sodium capryl lactylate is unique due to its specific combination of caprylic acid and lactic acid, which provides a balance of mildness and effectiveness. Compared to sodium lauroyl lactylate, which is derived from lauric acid, this compound is generally milder and more suitable for sensitive skin. Sodium stearoyl lactylate, derived from stearic acid, offers more robust emulsifying properties but may be less gentle on the skin. Sodium cocoyl lactylate, derived from coconut fatty acids, shares similar mildness but may have different sensory properties in formulations .

Biologische Aktivität

Sodium capryl lactylate is a surfactant and emulsifier derived from the esterification of caprylic acid and lactic acid. This compound has garnered attention in various fields, including microbiology, pharmacology, and cosmetic science, due to its unique biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial properties, effects on gut microbiota, and potential applications in drug delivery.

This compound is characterized by its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments. This property is crucial for its applications in emulsification and as a surfactant. The compound exhibits a critical micelle concentration (CMC) that is essential for its biological activity, particularly in disrupting microbial membranes.

Antimicrobial Activity

Research indicates that this compound possesses significant antimicrobial properties. It has been shown to be effective against various pathogens, including Clostridium perfringens and Escherichia coli. In vitro studies have demonstrated that this compound can inhibit the growth of these bacteria at concentrations significantly lower than those required for free fatty acids.

Table 1: Antimicrobial Efficacy of this compound

| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |

|---|---|---|

| Clostridium perfringens | >100 times lower than free fatty acids | |

| Escherichia coli | Not specified |

The mechanism of action involves membrane disruption, where this compound integrates into bacterial membranes, leading to increased permeability and eventual cell lysis. This property positions it as a promising candidate for use in food preservation and medical applications.

Case Study: Impact on Gut Microbiota

In a study examining the effects of SSL on gut microbiota, it was found that:

- Clostridia abundance decreased significantly.

- Bacteroidaceae and Enterobacteriaceae families increased.

- Short-chain fatty acid (SCFA) production was altered, with reduced butyrate levels and increased propionate levels.

These changes can lead to dysbiosis and may contribute to inflammatory conditions in the gut .

Pharmacological Applications

This compound has been explored for its potential in drug delivery systems. Its ability to disrupt lipid membranes makes it a candidate for enhancing the bioavailability of poorly soluble drugs. Formulations utilizing this compound have demonstrated improved drug solubility and stability.

Table 2: Potential Applications in Drug Delivery

| Application | Mechanism | Reference |

|---|---|---|

| Liposomal formulations | Enhances drug solubility and delivery | |

| Antimicrobial agents | Disrupts microbial membranes |

Safety and Toxicity

Safety assessments indicate that this compound is generally recognized as safe when used appropriately. Studies have shown rapid hydrolysis in biological systems, leading to lactic acid and caprylic acid as metabolites. However, further research is needed to fully understand its long-term effects on human health.

Toxicokinetic Studies

A study involving the absorption and metabolism of calcium stearoyl lactylate (a related compound) revealed rapid hydrolysis in liver homogenates and intestinal mucosa but slower rates in whole blood. Similar studies on this compound could provide insights into its metabolic pathways .

Eigenschaften

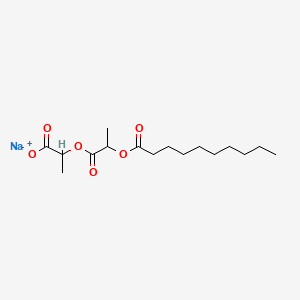

IUPAC Name |

sodium;2-(2-decanoyloxypropanoyloxy)propanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H28O6.Na/c1-4-5-6-7-8-9-10-11-14(17)21-13(3)16(20)22-12(2)15(18)19;/h12-13H,4-11H2,1-3H3,(H,18,19);/q;+1/p-1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGQSERIFTYSYLE-UHFFFAOYSA-M |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OC(C)C(=O)OC(C)C(=O)[O-].[Na+] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H27NaO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

338.37 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.